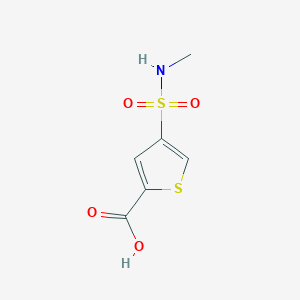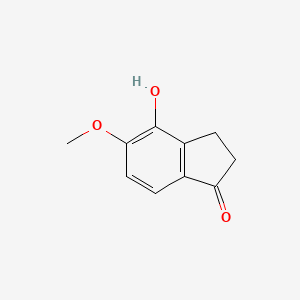
4-Hydroxy-5-methoxy-1-indanone
Overview
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 1-indanones, including 4-hydroxy-5-methoxy-1-indanone. These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Notably, the Nazarov reaction is commonly employed, where α,β-unsaturated ketones serve as substrates and react in the presence of Brønsted or Lewis acids .
For 4-hydroxy-5-methoxy-1-indanone specifically, one approach involves the nitration reaction, followed by debromination to yield the desired compound . Another method utilizes the reaction of 4-hydroxy-1-indanone with potassium carbonate and methyl iodide .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-5-methoxy-1-indanone consists of an indanone core with hydroxy and methoxy substituents. The methoxy group is attached to the fifth carbon atom, while the hydroxy group is positioned at the fourth carbon atom. The arrangement of these functional groups significantly influences its biological activity and reactivity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo nucleophilic substitution, oxidation, and cyclization reactions. Additionally, the presence of the methoxy group may influence its reactivity in certain contexts .
Physical And Chemical Properties Analysis
Scientific Research Applications
Microbiological Transformations
Research has shown that certain microbiological transformations can occur with derivatives of 1-indanone. For example, a study demonstrated the reductive opening of 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone by various microorganisms, leading to the formation of other compounds like 2-(4-Cyan-2-oxobutyl)-5-methoxy-1-indanone (Wieglepp, Hoyer, & Kieslich, 1973).
Neurological Treatment Potential
A 2019 study focused on methoxy substituted 2-benzylidene-1-indanone derivatives as potential antagonists for treating neurological conditions. These derivatives were found to possess A1 and A2A affinity, which could be beneficial for neurological treatments (Janse van Rensburg et al., 2019).
Chemical Transformations and Synthesis
Chemical transformations involving 1-indanone derivatives have been widely studied. For instance, the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan (Pivnitskii & Torgov, 1967). Additionally, direct α-Fluorination of ketones including methoxy substituted derivatives of 1-indanone has been achieved using specific reagents (Stavber, Jereb, & Zupan, 2002).
Energy Characterization in Biomass Degradation
A study conducted in 2018 focused on the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone, in the context of biomass degradation. This study involved calorimetric techniques and computational methodology to understand the enthalpies of combustion and sublimation of these compounds (Silva, Lima, & Ribeiro da Silva, 2018).
properties
IUPAC Name |
4-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,12H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBZTOTAJPENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460452 | |
| Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-1-indanone | |
CAS RN |
66487-71-6 | |
| Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

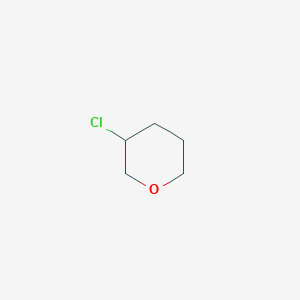

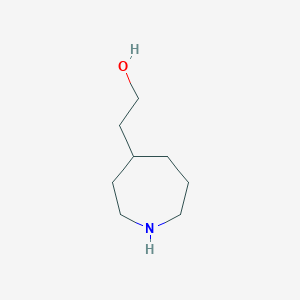

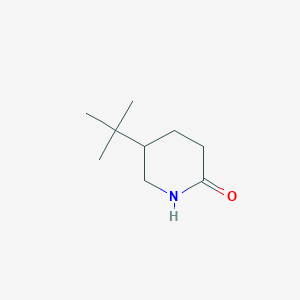
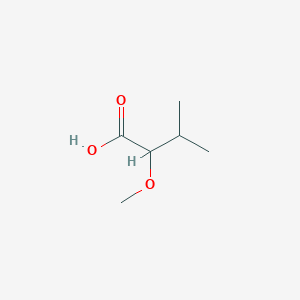
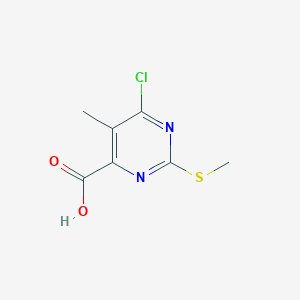



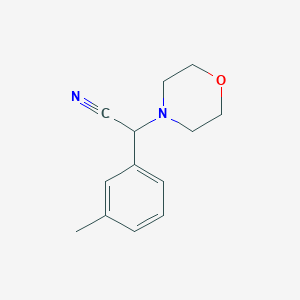
![2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3385811.png)
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)
